2-Methylindolizine-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylindolizine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHZFJVTGYUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for Indolizine-3-Carbaldehyde
Executive Summary: The Indolizine Scaffold in Medicinal Chemistry
Indolizine (pyrrolo[1,2-a]pyridine) is a 10
The Criticality of C-3 Functionalization: The C-3 position of the indolizine ring is the most electron-rich site, exhibiting high nucleophilicity comparable to the C-3 of indole. Consequently, indolizine-3-carbaldehyde is a pivotal intermediate. It serves as a branching point for Knoevenagel condensations, reductive aminations, and Schiff base formations to generate diverse libraries of bioactive compounds.
This guide details the two most robust pathways for synthesizing indolizine-3-carbaldehyde:
-
Direct Functionalization: The Vilsmeier-Haack Formylation (The Industry Standard).
-
De Novo Assembly: 1,3-Dipolar Cycloaddition followed by Functional Group Transformation (The Convergent Route).
Pathway 1: Vilsmeier-Haack Formylation (The Standard)
The Vilsmeier-Haack reaction is the most reliable method for introducing a formyl group at the C-3 position of an existing indolizine core. It utilizes the intrinsic nucleophilicity of the indolizine ring.
Mechanistic Causality
The reaction relies on the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and phosphorus oxychloride (
-
Regioselectivity: The indolizine ring is highly polarized. The electron density is highest at C-3 (and to a lesser extent C-1). The electrophilic Vilsmeier reagent attacks C-3 exclusively under standard conditions, preserving the C-1 position for secondary functionalization if needed.
-
Stability: The intermediate iminium salt is relatively stable, preventing over-reaction or polymerization, which can be a risk with acid-sensitive indolizines.
Visualization: Reaction Mechanism
Caption: Figure 1. Mechanistic flow of the Vilsmeier-Haack formylation targeting the C-3 position of indolizine.
Detailed Experimental Protocol
Validation: This protocol is adapted from standard procedures for electron-rich heterocycles and optimized for yield and purity.
Reagents:
-
Indolizine (1.0 equiv)
-
Phosphorus oxychloride (
) (1.2 equiv) -
N,N-Dimethylformamide (DMF) (Excess, solvent/reagent)
-
Aqueous NaOH (10% or 2M) or Saturated
Step-by-Step Workflow:
-
Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), cool anhydrous DMF (5–10 mL per mmol substrate) to 0°C using an ice bath. -
Activation: Add
dropwise over 10–15 minutes. Caution: Exothermic. Stir for 30 minutes at 0°C to ensure formation of the Vilsmeier reagent (solution typically turns pale yellow/orange). -
Substrate Addition: Dissolve the indolizine in a minimum amount of DMF. Add this solution dropwise to the reaction flask at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT).
-
Optimization Note: For simple indolizines, RT is sufficient (1–2 hours). For electron-deficient derivatives (e.g., with nitro groups on the pyridine ring), heating to 60–80°C may be required.
-
-
Quenching: Pour the reaction mixture onto crushed ice (~50g per mmol). The mixture will contain the iminium salt.
-
Hydrolysis: Slowly add aqueous NaOH (2M) or saturated
with vigorous stirring until pH 9–10 is reached. Stir for 1 hour to ensure complete hydrolysis of the iminium species to the aldehyde. -
Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with dichloromethane (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc) if necessary.
Pathway 2: De Novo Assembly (1,3-Dipolar Cycloaddition)
When the indolizine core requires complex substitution patterns (e.g., on the pyridine ring) that are difficult to access via direct functionalization, a de novo synthesis is preferred. This route constructs the ring and the C-3 functionality simultaneously.
Strategic Logic
This pathway utilizes pyridinium ylides (generated from pyridine and
-
The Challenge: Direct reaction with acrolein (to get the aldehyde directly) is often low-yielding due to polymerization.
-
The Solution: Use ethyl propiolate or methyl acrylate as the dipolarophile to install an ester at C-3. This ester is then chemically transformed into the aldehyde. This "indirect" route is often more robust and higher yielding overall.
Visualization: Convergent Synthesis Workflow
Caption: Figure 2. Convergent synthesis via cycloaddition.[2][3] Note: Direct reduction of ester to aldehyde (DIBAL-H at -78°C) is possible but often difficult to control; the Alcohol intermediate route is more reliable.
Experimental Protocol (Cycloaddition Phase)
Reagents:
-
Ethyl bromoacetate
-
Ethyl propiolate (or Methyl acrylate + Oxidant like
or Air/TEMPO) -
Base: Triethylamine (
) or
Protocol:
-
Salt Formation: Reflux pyridine with ethyl bromoacetate in acetone for 2–4 hours. Filter the white precipitate (pyridinium salt). Yields are typically quantitative.
-
Cycloaddition: Suspend the pyridinium salt (1 equiv) in Toluene or DMF. Add Ethyl propiolate (1.2 equiv) and
(2.5 equiv). -
Workup: Remove solvent, extract with EtOAc, wash with water/brine. Purify the Indolizine-3-carboxylate by column chromatography.
-
Conversion to Aldehyde (Standard Reduction-Oxidation):
Comparative Analysis of Pathways
| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: De Novo Cycloaddition |
| Primary Utility | Functionalizing existing cores | Building complex/substituted cores |
| Step Count | 1 Step (from Indolizine) | 3-4 Steps (from Pyridine) |
| Atom Economy | High | Moderate (Loss of leaving groups) |
| Regioselectivity | High (C-3 specific) | High (Controlled by dipolarophile) |
| Limitations | Sensitive to strong acid ( | Requires multi-step manipulation for aldehyde |
| Yield | Typically 80–95% | 40–60% (Overall) |
References
-
Vilsmeier-Haack Reaction Overview
-
Indolizine Synthesis via Cycloaddition
-
One-Pot Synthesis Methodologies
-
Biological Activity of Indolizine Derivatives
- Title: Indolizine- A Privileged Biological Scaffold
- Source: Der Pharma Chemica
-
URL:[Link]
-
C-H Functionalization Approaches
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. jbclinpharm.org [jbclinpharm.org]
- 18. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Methylindolizine-3-carbaldehyde in Polar Aprotic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-methylindolizine-3-carbaldehyde in polar aprotic solvents. In the realm of medicinal chemistry and materials science, a thorough comprehension of a compound's solubility is a cornerstone of successful research and development. This document navigates the theoretical underpinnings of solubility, provides actionable experimental protocols, and explores predictive models to empower scientists in their handling of this promising heterocyclic scaffold.
Introduction: The Significance of 2-Methylindolizine-3-carbaldehyde and its Solubility
Indolizine and its derivatives are privileged heterocyclic systems that have garnered significant attention due to their presence in a variety of biologically active compounds and functional materials. 2-Methylindolizine-3-carbaldehyde, a member of this class, serves as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The aldehyde functional group at the 3-position and the methyl group at the 2-position of the indolizine core provide reactive handles for further chemical modifications.
The solubility of 2-methylindolizine-3-carbaldehyde in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) is a critical parameter that influences a multitude of applications, including:
-
Reaction Chemistry: As a reactant, its solubility in a given solvent dictates the choice of reaction conditions, impacting reaction rates, yields, and purity of the products. Many synthetic transformations involving indolizine derivatives are performed in polar aprotic solvents.
-
Pharmacological Screening: In drug discovery, compounds are often stored and tested in DMSO. Poor solubility can lead to inaccurate bioassay results and the potential for promising compounds to be overlooked.
-
Material Science: For applications in organic electronics or as fluorescent probes, the ability to process these molecules from solution is paramount for device fabrication and analytical performance.
Given the limited publicly available quantitative solubility data for 2-methylindolizine-3-carbaldehyde, this guide focuses on providing the foundational knowledge and practical methodologies to determine and predict its solubility.
Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage is scientifically grounded in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Polar aprotic solvents are characterized by their high polarity and lack of acidic protons. They possess large dipole moments and are capable of accepting hydrogen bonds, but not donating them. Common examples include DMSO, DMF, and acetonitrile.[2] The solubility of 2-methylindolizine-3-carbaldehyde in these solvents is governed by a combination of factors:
-
Dipole-Dipole Interactions: The polar nature of the carbonyl group in 2-methylindolizine-3-carbaldehyde will lead to strong dipole-dipole interactions with polar aprotic solvents.
-
Dispersion Forces: These van der Waals forces are present between all molecules and will contribute to the overall solvation energy.
-
Hydrogen Bonding: While the indolizine nitrogen is a weak hydrogen bond acceptor, the carbonyl oxygen can act as a hydrogen bond acceptor. Polar aprotic solvents, however, are not hydrogen bond donors.
Predictive Models for Solubility
Hansen Solubility Parameters (HSP): A powerful predictive tool, HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[3][4][5] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance suggests a higher likelihood of dissolution.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7][8][9][10] It uses the results of quantum chemical calculations to determine the chemical potential of a solute in a solvent, from which the solubility can be derived. This method can be particularly useful for novel compounds where no experimental data exists.
Experimental Determination of Solubility
A systematic experimental approach is crucial for obtaining reliable solubility data. The following section outlines a robust, self-validating protocol for determining the solubility of 2-methylindolizine-3-carbaldehyde.
Materials and Equipment
-
2-Methylindolizine-3-carbaldehyde (solid)
-
High-purity polar aprotic solvents (DMSO, DMF, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid compound in the solvent of interest.
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 2-methylindolizine-3-carbaldehyde (e.g., 10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a precise volume of the desired polar aprotic solvent (e.g., 1 mL of DMSO).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for biological relevance).
-
Agitate the mixture for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, carefully remove the vial from the shaker. Visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of 2-methylindolizine-3-carbaldehyde of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Self-Validating System Checks
-
Visual Confirmation: Always ensure there is excess solid in the vial after equilibration.
-
Time to Equilibrium: Confirm that the measured solubility does not change between later time points (e.g., 24 and 48 hours).
-
Filter Compatibility: Ensure the filter does not adsorb the compound. This can be checked by passing a standard solution of known concentration through the filter and analyzing the filtrate for any loss of compound.
-
Linearity of Calibration: The calibration curve should have a correlation coefficient (R²) of >0.99.
Expected Solubility and Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
| Acetonitrile (MeCN) | 25 | Experimental Value | Calculated Value |
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-methylindolizine-3-carbaldehyde in polar aprotic solvents. By combining theoretical principles with robust experimental methodologies, researchers can obtain the critical data necessary to advance their work in drug discovery, chemical synthesis, and materials science. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 15, 2026, from [Link]
-
Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024, May 17). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Kinam Park. Retrieved February 15, 2026, from [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved February 15, 2026, from [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). (PDF). Retrieved February 15, 2026, from [Link]
-
COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. Retrieved February 15, 2026, from [Link]
-
Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved February 15, 2026, from [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved February 15, 2026, from [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.). Retrieved February 15, 2026, from [Link]
-
Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved February 15, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved February 15, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved February 15, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved February 15, 2026, from [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. Retrieved February 15, 2026, from [Link]
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ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC. Retrieved February 15, 2026, from [Link]
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ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019, December 17). Molecular Pharmaceutics - ACS Publications. Retrieved February 15, 2026, from [Link]
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BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved February 15, 2026, from [Link]
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ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). Retrieved February 15, 2026, from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
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DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
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Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Solubility in DMSO | PDF | Dimethyl Sulfoxide | Solvent. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved February 15, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved February 15, 2026, from [Link]
-
Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). (n.d.). Ecovia Chemical. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation Reactions Using 2-Methylindolizine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the Knoevenagel condensation reaction utilizing 2-Methylindolizine-3-carbaldehyde as a key substrate. Indolizine scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[1][2][3] The Knoevenagel condensation offers a powerful and versatile method for C-C bond formation, enabling the synthesis of a diverse array of α,β-unsaturated compounds from this heterocyclic aldehyde. This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for its execution with various active methylene compounds, and offer expert insights into troubleshooting and optimization strategies. The content herein is designed to empower researchers to effectively utilize this important synthetic transformation in their drug discovery and development endeavors.
Introduction: The Significance of Indolizine Scaffolds and the Knoevenagel Condensation
The indolizine nucleus, a nitrogen-containing heterocyclic system with a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of indolizine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The unique electronic nature of the indolizine ring, arising from the fusion of a pyridine and a pyrrole ring, imparts distinct reactivity and biological interaction profiles compared to its isomer, indole.
The Knoevenagel condensation, a cornerstone of organic synthesis, is an aldol-type condensation between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[4][5][6][7][8][9] This reaction is renowned for its efficiency in generating α,β-unsaturated products, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.[9] The application of the Knoevenagel condensation to 2-Methylindolizine-3-carbaldehyde opens a gateway to novel classes of indolizine derivatives with potentially enhanced or novel biological activities.
Mechanistic Insights: Understanding the Knoevenagel Condensation
A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A weak base, commonly a primary or secondary amine such as piperidine or pyridine, deprotonates the active methylene compound to form a resonance-stabilized enolate.[6] The acidity of the methylene protons is crucial for this step to occur under mild basic conditions.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-Methylindolizine-3-carbaldehyde. This results in the formation of a tetrahedral intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and driven by the formation of a conjugated system.
An alternative mechanistic pathway involves the initial formation of an iminium ion from the reaction of the amine catalyst with the aldehyde, which then reacts with the enolate.
Diagrammatic Representation of the Knoevenagel Condensation Mechanism:
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 2-Methylindolizine-3-carbaldehyde with representative active methylene compounds.
General Considerations
-
Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be dried according to standard procedures when necessary, although many Knoevenagel condensations can be performed in protic solvents like ethanol.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates. A suitable eluent system (e.g., hexane/ethyl acetate) should be determined beforehand. Visualization can be achieved using UV light and/or staining with an appropriate agent (e.g., potassium permanganate).[10]
-
Safety Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Reaction with Malononitrile
This protocol describes the synthesis of (E)-2-((2-methylindolizin-3-yl)methylene)malononitrile.
Materials:
-
2-Methylindolizine-3-carbaldehyde (1 mmol, 159.19 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methylindolizine-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (~2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Diagrammatic Representation of the Experimental Workflow:
Caption: Generalized experimental workflow for Knoevenagel condensation.
Protocol 2: Reaction with Ethyl Cyanoacetate
This protocol describes the synthesis of (E)-ethyl 2-cyano-3-(2-methylindolizin-3-yl)acrylate.
Materials:
-
2-Methylindolizine-3-carbaldehyde (1 mmol, 159.19 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.4 mg)
-
Acetonitrile (10 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~1-2 drops)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-Methylindolizine-3-carbaldehyde (1 mmol) and ethyl cyanoacetate (1.1 mmol) in acetonitrile (10 mL).
-
Add a catalytic amount of DBU (~1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours at room temperature.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of 2-Methylindolizine-3-carbaldehyde with various active methylene compounds, based on analogous reactions with other heteroaromatic aldehydes.[10]
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| Ethyl Cyanoacetate | DBU | Acetonitrile | Room Temp | 1-3 | 80-90 |
| Cyanoacetic Acid | Ammonium Acetate | Acetic Acid | 100 | 3-5 | 75-85 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 60-75 |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Low reaction temperature- Steric hindrance | - Use a fresh batch of catalyst.- Increase the reaction temperature or switch to a higher-boiling solvent.- Consider a stronger base or a more reactive active methylene compound. |
| Formation of Side Products | - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product | - Use a milder base.- Use a stoichiometric amount of the active methylene compound.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | - Similar polarity of product and starting materials- Oily product that does not crystallize | - Optimize the eluent system for column chromatography.- Attempt to form a crystalline derivative for purification.- Consider purification by distillation under high vacuum if the product is thermally stable. |
Characterization of Products
The synthesized Knoevenagel adducts should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the vinylic proton, and the coupling constants can help determine the stereochemistry of the double bond. The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. Expect to see characteristic absorption bands for the C=C double bond, the nitrile group (if present), and the carbonyl group of the ester or ketone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing an accurate mass measurement.
-
Melting Point: A sharp melting point is an indicator of the purity of a solid compound.
Conclusion
The Knoevenagel condensation of 2-Methylindolizine-3-carbaldehyde is a robust and versatile reaction for the synthesis of a wide range of α,β-unsaturated indolizine derivatives. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize novel compounds with high potential for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this exciting area of research.
References
- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1).
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(26), 6136-6164.
- Indolizine derivatives as promising scaffolds in medicinal chemistry. (2025). European Journal of Medicinal Chemistry, 285, 117908.
- Tandem Knoevenagel‐Aldol Cyclization Towards Di and Trisubstituted Pyridines: Use of Malonaldehyde and Diethyl Malonate for the Synthesis of Indolizine. (2025). Tetrahedron, 134940.
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). BenchChem.
-
Knoevenagel Condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Knoevenagel Condensation. (1942). Organic Reactions, 1, 210-269.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). World Journal of Pharmaceutical Research, 11(9), 1336-1353.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 404-410.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of ChemTech Research, 5(5), 2311-2316.
- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). Molecules, 30(19), 4567.
- Crystal structure, supramolecular architecture and spectroscopic characterization of the Knoevenagel-type indole derivative (2E)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-971.
- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2016). Chemistry of Heterocyclic Compounds, 52(8), 567-583.
- Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals. (2019). Green Chemistry, 21(19), 5275-5279.
- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 9), 496-504.
- SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. (2013). Revue Roumaine de Chimie, 58(1-2), 49-55.
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. (2020). Molecules, 25(18), 4257.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 1-15.
Sources
- 1. Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reduction of 2-Methylindolizine-3-carbaldehyde to corresponding alcohols
An Application Guide to the Selective Reduction of 2-Methylindolizine-3-carbaldehyde to (2-Methylindolizin-3-yl)methanol
Abstract
Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with notable pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the indolizine scaffold is a key strategy in medicinal chemistry to modulate biological activity.[4] This application note provides a detailed guide for researchers on the selective reduction of 2-methylindolizine-3-carbaldehyde to its corresponding primary alcohol, (2-methylindolizin-3-yl)methanol. This transformation is a critical step in the synthesis of more complex indolizine-based drug candidates. We present and compare two primary, field-proven protocols utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), offering insights into reagent selection, reaction mechanisms, and process optimization. Detailed, step-by-step protocols and characterization guidelines are provided to ensure reproducible and verifiable results.
Introduction: The Significance of Indolizine Alcohols
The indolizine nucleus, an aromatic 10-π-electron system, is a structural isomer of the more common indole moiety.[5] Its unique electronic properties and rigid bicyclic structure make it a privileged scaffold in drug discovery.[4] While much research has focused on functionalizing the indolizine core, the conversion of carbonyl groups, such as aldehydes, to alcohols is a fundamental transformation. The resulting primary alcohol, (2-methylindolizin-3-yl)methanol, serves as a versatile synthetic intermediate. The hydroxyl group can be further derivatized to form esters, ethers, or halides, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).[3]
The reduction of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis.[6] The choice of reducing agent is paramount and depends on the substrate's complexity, the presence of other reducible functional groups, and desired reaction conditions. This guide focuses on the two most common hydride donors: sodium borohydride and lithium aluminum hydride.
Mechanistic Overview and Reagent Selection
The reduction of 2-methylindolizine-3-carbaldehyde to its alcohol proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7] This addition breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final primary alcohol.[6]
Caption: General mechanism of hydride reduction of the aldehyde.
Causality of Reagent Choice
The selection between NaBH₄ and LiAlH₄ is a critical decision driven by reactivity, selectivity, and safety considerations.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[8] It is safe to handle in air and is soluble in protic solvents like methanol and ethanol.[6] Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but typically does not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[8][9] This makes it the ideal choice when such functional groups are present elsewhere in the molecule and need to be preserved.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and non-selective reducing agent.[10][11] The higher polarity of the Al-H bond compared to the B-H bond makes the hydride more nucleophilic.[12] It will reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[13] However, its high reactivity comes with significant handling challenges. LiAlH₄ reacts violently with water and protic solvents and must be used under strictly anhydrous conditions (e.g., in THF or diethyl ether).[14] It is the reagent of choice when a more robust reduction is needed or when reducing multiple functional groups simultaneously is the goal.
Comparative Summary of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate | Very High |
| Selectivity | High (reduces aldehydes/ketones)[8] | Low (reduces most carbonyls & more)[11] |
| Solvents | Protic (Methanol, Ethanol, Water) | Anhydrous Aprotic (THF, Diethyl Ether)[13] |
| Safety | Relatively safe, stable in air | Highly reactive, pyrophoric, water-sensitive[14] |
| Workup | Simple aqueous quench | Careful, multi-step quench required |
| Ideal Use Case | Selective reduction of the aldehyde in the presence of other sensitive groups. | When the aldehyde is the only reducible group or for a more forceful reduction. |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the reduction of 2-methylindolizine-3-carbaldehyde.
Caption: General experimental workflow for the reduction reaction.
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol is recommended for its safety, simplicity, and high selectivity.
Materials:
-
2-Methylindolizine-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindolizine-3-carbaldehyde (1.0 eq) in methanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.5 eq) to the solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours when the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-methylindolizin-3-yl)methanol. The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
!! SAFETY WARNING !! LiAlH₄ is a highly reactive, water-sensitive reagent. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
Materials:
-
2-Methylindolizine-3-carbaldehyde (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, condenser, inert gas line, magnetic stirrer, ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Suspension: In the reaction flask, suspend LiAlH₄ (1.2 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the 2-methylindolizine-3-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF (approx. 10 mL per gram). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser Method): This workup must be performed with extreme caution. Cool the reaction flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
Causality Note: This specific sequence is designed to safely decompose excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting mixture vigorously for 30 minutes at room temperature. The gray suspension should turn into a white, easily filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (2-methylindolizin-3-yl)methanol. Purify by silica gel column chromatography as needed.
Product Characterization
Confirmation of the successful conversion of the aldehyde to the alcohol is achieved through standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the strong carbonyl (C=O) stretching peak from the aldehyde (typically ~1680-1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.[15]
-
¹H NMR Spectroscopy:
-
The aldehyde proton signal (a singlet, typically δ 9-10 ppm) will disappear.
-
A new singlet or multiplet will appear for the newly formed methylene protons (-CH₂OH), typically in the δ 4.5-5.5 ppm range.
-
A broad singlet corresponding to the hydroxyl proton (-OH) will appear, its chemical shift being variable and dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
The aldehyde carbonyl carbon signal (typically δ 190-200 ppm) will disappear.
-
A new signal for the methylene carbon (-CH₂OH) will appear in the upfield region, typically δ 60-70 ppm.
-
Conclusion
The reduction of 2-methylindolizine-3-carbaldehyde to (2-methylindolizin-3-yl)methanol is a straightforward yet crucial transformation for the synthesis of complex, biologically active molecules. For general applications requiring high chemoselectivity and operational simplicity, the sodium borohydride method in methanol is the superior choice. For substrates that are resistant to reduction or when a more potent reagent is necessary, lithium aluminum hydride offers a powerful alternative, provided that stringent safety protocols and anhydrous conditions are meticulously followed. Proper reaction monitoring and spectroscopic characterization are essential to validate the successful synthesis of the target alcohol.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 15. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 2-Methylindolizine-3-carbaldehyde
Welcome to the technical support center for the purification of 2-Methylindolizine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar heterocyclic compounds. The purification of indolizine derivatives via column chromatography is a routine yet often challenging step. Strong interactions between the basic nitrogen of the indolizine core and the acidic stationary phase can lead to common issues like peak tailing, poor resolution, and even product decomposition.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your purification strategy. We will address frequently encountered problems in a direct question-and-answer format, grounded in both chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful purification strategy for 2-Methylindolizine-3-carbaldehyde.
Q1: What is the best stationary phase for purifying 2-Methylindolizine-3-carbaldehyde?
For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness.[3] However, the success of silica gel chromatography for this compound is highly dependent on the mobile phase composition. The indolizine nitrogen is basic and can interact strongly with the acidic silanol groups on the silica surface, potentially causing significant peak tailing.[2]
If your compound shows signs of degradation or irreversible binding to the column, consider these alternatives:
-
Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a mobile phase containing a small amount of a basic modifier like triethylamine. This process neutralizes the most acidic sites.
-
Neutral or Basic Alumina: Alumina is a suitable alternative if your compound proves to be highly sensitive to the acidity of silica gel.[1][4] It's crucial to test compound stability on a small scale with alumina first, as it can sometimes catalyze other reactions.
Q2: How do I select the right mobile phase (eluent)?
The selection of the mobile phase is the most critical parameter for achieving good separation. The process should always begin with Thin Layer Chromatography (TLC) analysis.[5]
-
The Goal (Rf Value): Aim for a solvent system that gives your target compound, 2-Methylindolizine-3-carbaldehyde, a Retention Factor (Rf) value between 0.2 and 0.4 .[5] An Rf in this range generally translates well to column chromatography, providing a good balance between retention time and resolution. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[6]
-
Starting Solvent Systems: 2-Methylindolizine-3-carbaldehyde is a moderately polar compound. Good starting points for TLC development are binary mixtures of a non-polar and a polar solvent.
-
Adding a Basic Modifier: It is highly recommended to add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[2] This additive will occupy the active acidic sites on the silica gel, dramatically reducing peak tailing and improving the peak shape of your basic compound.
Q3: What are some recommended starting solvent systems to test on TLC?
Begin with a moderately polar system and adjust the ratio of the solvents to achieve the target Rf value.
| Solvent System | Polarity | Typical Use Case & Comments |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Begin with a 7:3 or 1:1 ratio and adjust. Good for separating less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Use for more polar compounds or when solubility in Hexane/EtOAc is low. Start with 98:2 or 95:5. Be aware that methanol is a very strong displacing solvent.[2] |
| Toluene / Acetone | Medium | An alternative system if selectivity is an issue with acetate-based systems. Offers different selectivity based on dipole interactions.[7] |
Remember to add 0.1-1% Triethylamine to all test systems.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve specific problems you may encounter during the column chromatography process.
Problem 1: My compound is not moving from the origin/baseline on the column (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. Your compound is strongly adsorbed.
-
Solution: Increase the polarity of the mobile phase.[1]
-
Step-by-step: If you are using a Hexane/Ethyl Acetate system, systematically increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3, then 1:1). If using Dichloromethane/Methanol, increase the percentage of methanol (e.g., from 1% to 2%, then 5%). Small changes in the strong solvent (methanol) can have a large effect.
-
Problem 2: My compound is eluting immediately with the solvent front (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar. It has a very high affinity for your compound, preventing any meaningful interaction with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase.[5]
-
Step-by-step: If using Hexane/Ethyl Acetate, increase the proportion of hexane. If your compound elutes with 100% ethyl acetate, begin adding a non-polar solvent like hexane to increase retention.
-
Problem 3: The collected fractions show severe peak tailing or streaking.
-
Possible Cause 1: Acid-Base Interaction. This is the most common cause for nitrogen-containing heterocycles. The basic nitrogen on the indolizine ring is interacting too strongly with acidic silanol groups on the silica surface.[2][8]
-
Solution 1:
-
Primary Fix: Ensure you have added a basic modifier like 0.5-1% triethylamine (TEA) to your mobile phase. This is critical.[2] The TEA acts as a competitive base, neutralizing the acidic sites and allowing your compound to elute symmetrically.
-
Alternative: Switch to a less acidic stationary phase like neutral alumina.[1]
-
-
Possible Cause 2: Column Overload. You have loaded too much crude material relative to the amount of silica gel.[8]
-
Solution 2:
-
Rule of Thumb: Use a silica gel mass that is at least 30-50 times the mass of your crude sample (e.g., for 1 g of crude material, use 30-50 g of silica). Increase this ratio to 100:1 for difficult separations.
-
Problem 4: I cannot separate my product from a close-running impurity.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the two compounds. While they may have similar polarities, they might differ in other properties that can be exploited.
-
Solution: Change the composition of the mobile phase to introduce different intermolecular interactions.[7]
-
Step-by-step: If you are failing to get separation with a Hexane/Ethyl Acetate system, try a system from a different solvent selectivity group. For example, switch to a system containing an alcohol (e.g., Hexane/Isopropanol) or a chlorinated solvent (e.g., Dichloromethane/Methanol). This changes the nature of the hydrogen bonding and dipole-dipole interactions between the analytes, mobile phase, and stationary phase, which can often resolve closely eluting spots.
-
Problem 5: I suspect my product is decomposing on the column (e.g., new spots appear on TLC of fractions, low recovery).
-
Possible Cause: The aldehyde functional group or the indolizine ring system may be sensitive to the acidic environment of the silica gel.[1]
-
Solution:
-
Option A (Mildest): Ensure your mobile phase is basified with TEA. Work quickly and avoid letting the column sit for extended periods.
-
Option B (More Inert): Switch the stationary phase to neutral alumina, which lacks the strong acidic sites of silica.[9]
-
Option C (Stability Test): Before running a large column, perform a simple stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small scoop of silica gel, and stir for 30-60 minutes. Re-spot the solution on a TLC plate to see if any new impurity spots have formed.[4] This test can save a significant amount of material and time.
-
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes in purification.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 6. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methylindolizine-3-carbaldehyde Condensation Reactions
Welcome to the technical support center for troubleshooting condensation reactions involving 2-Methylindolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of novel compounds derived from this versatile heterocyclic aldehyde. By understanding the underlying principles of the Knoevenagel condensation and related reactions, you can effectively diagnose and remedy issues leading to low conversion rates.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter in the laboratory.
Question 1: My Knoevenagel condensation of 2-Methylindolizine-3-carbaldehyde with an active methylene compound has stalled, showing low conversion by TLC analysis. What are the primary factors to investigate?
Answer: A stalled Knoevenagel condensation can be attributed to several factors, primarily revolving around reaction kinetics and equilibrium. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The choice and condition of the base catalyst are paramount.[1] Weakly basic amines like piperidine, pyridine, or triethylamine are commonly employed.[1]
-
Expert Insight: If you are using a standard organic base, ensure it is fresh and free from excessive moisture. An inactive or degraded catalyst is a frequent cause of low conversion.[2] Consider using a freshly opened bottle or purifying your base before use. For reactions sensitive to water, the use of a solid catalyst like an amino-functionalized metal-organic framework (MOF) can be advantageous.[3]
-
-
Solvent Effects: The solvent plays a critical role in the reaction rate and equilibrium.[4][5]
-
Expert Insight: Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile often accelerate the reaction by stabilizing charged intermediates.[2][4] In some cases, a switch to a nonpolar solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus, can drive the equilibrium towards the product.[6] Protic solvents like methanol can sometimes slow down the reaction.[4]
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Reaction Time: Condensation reactions can sometimes be slow.
-
Expert Insight: Ensure you have allowed sufficient time for the reaction to proceed. Monitor the reaction at regular intervals using TLC to determine if it has truly stalled or is just proceeding slowly.[2]
-
Question 2: I am observing the formation of multiple products and significant byproducts in my reaction mixture. How can I improve the selectivity towards the desired condensed product?
Answer: The formation of multiple products indicates competing reaction pathways. Here’s how to enhance selectivity:
-
Side Reactions: The indolizine nucleus can be susceptible to side reactions under certain conditions.
-
Expert Insight: A common side reaction is self-condensation of the active methylene compound, especially with strong bases.[2] Using a milder catalyst or a heterogeneous catalyst can often mitigate this issue.[2] Michael addition of the active methylene compound to the α,β-unsaturated product can also occur, leading to undesired byproducts.[2]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to byproduct formation.
-
Expert Insight: Carefully control the stoichiometry of your reactants.[2] A slight excess of the active methylene compound can sometimes be beneficial, but a large excess can promote side reactions.
-
-
Reaction Conditions: Harsh reaction conditions can promote decomposition or side reactions.
-
Expert Insight: If you are using high temperatures, consider lowering the temperature and extending the reaction time.[2] If a strong acid or base is used, switching to a milder catalyst can improve selectivity.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[2]
-
Question 3: The purification of my final product is challenging due to impurities with similar polarity. What strategies can I employ for effective purification?
Answer: Purification challenges often arise from byproducts that are structurally similar to the desired product.
-
Chromatography Optimization: Standard silica gel column chromatography is the most common purification method.[2]
-
Expert Insight: If co-elution is an issue, try altering the solvent system. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[2] Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can fine-tune the separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Expert Insight: The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
-
Alternative Purification Methods: For particularly challenging separations, consider other techniques.
-
Expert Insight: Preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide higher resolution for difficult separations, although they are generally more resource-intensive.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about the condensation of 2-Methylindolizine-3-carbaldehyde.
What is the general mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base.[1]
What are some common active methylene compounds used in condensation with 2-Methylindolizine-3-carbaldehyde?
Common active methylene compounds possess two electron-withdrawing groups flanking a CH2 group, making the protons acidic.[6] Examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Meldrum's acid
-
Acetylacetone
How does the structure of the active methylene compound affect the reaction?
The reactivity of the active methylene compound is influenced by the strength of the electron-withdrawing groups. More powerful electron-withdrawing groups increase the acidity of the methylene protons, generally leading to a faster reaction.
What is the role of water in the Knoevenagel condensation?
Water is a byproduct of the condensation reaction.[6] According to Le Chatelier's principle, its removal can shift the equilibrium to favor the formation of the product.[6] This can be achieved through azeotropic distillation or by using drying agents like molecular sieves.[6]
Experimental Protocols
Standard Protocol for Knoevenagel Condensation
This protocol provides a general starting point for the condensation of 2-Methylindolizine-3-carbaldehyde with an active methylene compound.
Materials:
-
2-Methylindolizine-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, 1.1 equivalents)
-
Catalyst (e.g., piperidine, 0.1 equivalents)
-
Solvent (e.g., ethanol or DMF)
-
Round-bottom flask
-
Stir bar
-
TLC plates
Procedure:
-
To a round-bottom flask containing a stir bar, add 2-Methylindolizine-3-carbaldehyde (1.0 mmol) and the chosen solvent (10 mL).
-
Add the active methylene compound (1.1 mmol).
-
Add the catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by TLC.[2]
-
Upon completion, quench the reaction (e.g., with water or a dilute acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Summary
The choice of solvent can significantly impact the conversion rate. The following table summarizes general trends observed in Knoevenagel condensations.
| Solvent Type | Examples | General Effect on Conversion | Reference |
| Polar Aprotic | DMF, Acetonitrile | Often leads to high conversion and selectivity in short reaction times. | [4] |
| Polar Protic | Methanol, Ethanol | Can result in slower reactions and lower conversion. | [4] |
| Nonpolar | Toluene, Diethyl Ether | May require longer reaction times but can be effective, especially with water removal. | [4] |
References
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation reactions catalysed by metal-organic frameworks. (n.d.). Retrieved from [Link]
-
The study of knoevenagel condensation and solvent effect without catalyst. (1996). Chinese Journal of Organic Chemistry, 16(1), 48-52. Retrieved from [Link]
-
Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
Sources
Stability of 2-Methylindolizine-3-carbaldehyde under acidic conditions
Ticket ID: IND-CHO-003 Subject: Stability & Handling under Acidic Conditions Status: Resolved / Knowledge Base Article
Executive Summary
2-Methylindolizine-3-carbaldehyde is a sensitive, electron-rich fluorophore intermediate. Unlike its indole counterparts, the indolizine core contains a bridgehead nitrogen and is isoelectronic with azulene. It is highly acid-sensitive .
While the C3-aldehyde group provides some electronic stabilization compared to the parent indolizine, the molecule remains prone to acid-catalyzed polymerization and C1-protonation leading to decomposition. This guide addresses stability limits, troubleshooting decomposition, and optimized handling protocols.
Part 1: Critical Stability Alerts (The "Emergency Room")
Q: My product turned dark brown/black upon acidification. Can I save it?
A: Likely not. This indicates acid-catalyzed polymerization .
-
Diagnosis: Indolizines are
-excessive heterocycles. Strong acids protonate the ring carbons (typically C1 or C3), generating a reactive cation that rapidly reacts with unprotonated molecules to form "tars" or polymers. -
Immediate Action: If the solution is still fluid, immediately neutralize with saturated Sodium Bicarbonate (
) or Sodium Acetate ( ) at . Do not use strong bases like NaOH if the aldehyde is the target, as this can trigger Cannizzaro reactions or aldol condensations.
Q: I lost my product during Silica Gel Column Chromatography. Where is it?
A: It likely decomposed on the column.
-
Root Cause: Standard silica gel is slightly acidic (
). This acidity is sufficient to degrade electron-rich indolizines during slow elutions. -
The Fix: You must neutralize your stationary phase.
-
Pre-treat Silica: Slurry silica in solvent containing 1–2% Triethylamine (
) . -
Alternative: Use Neutral Alumina or Basic Alumina instead of silica gel.
-
Part 2: The Science of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand why the molecule fails.
The Indolizine Reactivity Paradox:
-
Electron Rich: The indolizine ring is electron-rich (10
-electrons), making it highly nucleophilic. -
Protonation Site: In unsubstituted indolizines, protonation occurs at C3 . However, in your molecule, C3 is blocked by the formyl group (
). -
The Failure Mode: Under acidic conditions, protonation shifts to C1 . This disrupts the aromaticity and creates a cation that acts as a potent electrophile, attacking other indolizine molecules.
Visualizing the Decomposition Pathway
The following diagram illustrates the mechanism of failure under acidic conditions.
Figure 1: Acid-mediated decomposition pathway. Protonation at C1 is the critical failure point leading to irreversible polymerization.
Part 3: Synthesis & Workup Optimization
Most users encounter this molecule during Vilsmeier-Haack Formylation . The reaction itself generates the product, but the quenching step is where yield is lost.
Protocol: Safe Vilsmeier-Haack Quenching
Standard Vilsmeier reagents (
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction mixture to |
| 2 | Buffer Prep | Prepare a saturated Sodium Acetate ( |
| 3 | Quenching | Pour the reaction mixture slowly into the NaOAc solution with vigorous stirring. |
| 4 | pH Check | Ensure the final pH is 5.0 – 6.0 . Avoid pH < 4. |
| 5 | Extraction | Extract immediately with DCM or Ethyl Acetate. Do not let it sit in the aqueous layer. |
Q: Can I use HCl to hydrolyze the Vilsmeier intermediate?
A: Only if strictly controlled.
While dilute HCl is sometimes used for other aromatics, for indolizines, it is risky. If you must use acid to speed up hydrolysis, use 10% HCl at
Part 4: Troubleshooting Decision Tree
Use this logic flow to resolve purity or stability issues in real-time.
Figure 2: Diagnostic workflow for common indolizine handling issues.
Part 5: Storage and Handling Specifications
| Parameter | Specification | Notes |
| Storage Temp | Keep cold to inhibit slow polymerization. | |
| Atmosphere | Inert ( | Essential. Indolizines are oxidation-sensitive over long periods. |
| Solvent Stability | DCM, EtOAc, EtOH | Stable in neutral organic solvents. |
| Incompatible | Chloroform ( | Warning: |
| Incompatible | Acetone + Base | Aldehyde group is reactive; prone to Aldol condensation. |
References
-
Armarego, W. L. F. (1966). "C-1 and C-3 protonation of indolizines."[1][2] Journal of the Chemical Society B: Physical Organic, 191-193.
- Establishes the fundamental protonation sites (C1/C3) of the indolizine core.
-
Fraser, M., McKenzie, S., & Reid, D. H. (1966). "Nuclear magnetic resonance. Part IV. The protonation of indolizines." Journal of the Chemical Society B, 44-48.
- Detailed NMR studies confirming the loss of aromaticity upon proton
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[3] "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 14(33), 7804-7828.
- Review covering modern synthetic routes and the stability of substituted indolizines.
-
BenchChem Protocols. "Vilsmeier-Haack Formylation of Indoles/Indolizines."
- General protocols for Vilsmeier workups highlighting the necessity of neutraliz
Sources
- 1. C-1 and C-3 protonation of indolizines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nuclear magnetic resonance. Part IV. The protonation of indolizines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Validation & Comparative
A Predictive Guide to the 1H NMR Chemical Shift Assignments of 2-Methylindolizine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indolizine and the Significance of NMR Characterization
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are isomers of indole. They are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For novel or synthesized compounds like 2-methylindolizine-3-carbaldehyde, ¹H NMR provides critical information about the electronic environment of individual protons, their connectivity, and the overall substitution pattern of the molecule. Accurate chemical shift assignments are paramount for confirming the successful synthesis of the target compound and for its unambiguous characterization.
Predicted ¹H NMR Chemical Shift Assignments
The predicted ¹H NMR chemical shifts for 2-methylindolizine-3-carbaldehyde are presented below. These predictions are based on the known chemical shifts of the parent indolizine molecule and the anticipated electronic effects of the methyl and carbaldehyde substituents. The numbering of the indolizine ring is as follows:
Caption: Numbering of the indolizine ring system.
Table 1: Predicted ¹H NMR Chemical Shifts and Rationale for 2-Methylindolizine-3-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-1 | ~7.5 - 7.8 | s | The presence of the adjacent electron-donating methyl group at C-2 and the electron-withdrawing aldehyde at C-3 will influence the chemical shift. The deshielding effect of the aldehyde is expected to be significant. |
| H-5 | ~7.8 - 8.1 | d | This proton is typically the most deshielded in the indolizine ring due to its proximity to the nitrogen atom and its position in the six-membered ring. The substituents at C-2 and C-3 are not expected to have a major impact on its chemical shift. |
| H-6 | ~6.5 - 6.8 | t | Expected to be in a similar region to the parent indolizine, as the substituents at C-2 and C-3 are distant. |
| H-7 | ~7.0 - 7.3 | t | Similar to H-6, the influence of the C-2 and C-3 substituents is minimal. |
| H-8 | ~7.3 - 7.6 | d | The chemical shift will be primarily determined by its position on the six-membered ring, with minor influence from the distant substituents. |
| 2-CH₃ | ~2.4 - 2.6 | s | The methyl group is attached to an aromatic-like ring system, leading to a chemical shift in this typical range. |
| 3-CHO | ~9.8 - 10.2 | s | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. |
Comparative Analysis: Understanding Substituent Effects
To arrive at the predicted chemical shifts, it is essential to understand the electronic effects of the methyl and carbaldehyde groups on the parent indolizine ring.
The Parent Indolizine System
The ¹H NMR spectrum of unsubstituted indolizine in CCl₄ shows the following chemical shifts[1]:
-
H-5: 7.76 ppm
-
H-8: 7.25 ppm
-
H-1: 7.14 ppm
-
H-2: 6.64 ppm
-
H-7: 6.50 ppm
-
H-3: 6.31 ppm
-
H-6: 6.28 ppm
The protons on the six-membered ring (H-5, H-6, H-7, H-8) and the five-membered ring (H-1, H-2, H-3) have distinct chemical shift ranges. H-5 is the most deshielded proton due to its proximity to the electron-withdrawing nitrogen atom.
Effect of a 2-Methyl Group
A methyl group is an electron-donating group through induction and hyperconjugation. When placed at the C-2 position, it is expected to increase the electron density at the adjacent C-1 and C-3 positions. This would typically lead to an upfield shift (shielding) of the H-1 and H-3 protons compared to the parent indolizine.
Effect of a 3-Carbaldehyde Group
The carbaldehyde group (-CHO) is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. A carbaldehyde group at the C-3 position will significantly deshield the protons on the five-membered ring, particularly the adjacent H-1 proton. The aldehyde proton itself will appear at a very downfield chemical shift, typically above 9.5 ppm.
Combined Effects in 2-Methylindolizine-3-carbaldehyde
In the target molecule, the opposing electronic effects of the methyl and carbaldehyde groups will influence the final chemical shifts. The strong electron-withdrawing nature of the aldehyde at C-3 is expected to dominate, leading to a net deshielding of the protons on the five-membered ring. The H-1 proton, being adjacent to the aldehyde group, is predicted to be significantly shifted downfield. The methyl protons will appear as a singlet in the typical region for a methyl group attached to an aromatic system.
Experimental Protocol: A General Method for ¹H NMR Spectrum Acquisition
For researchers synthesizing 2-methylindolizine-3-carbaldehyde, the following general protocol can be used to acquire a high-quality ¹H NMR spectrum.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for acquiring the ¹H NMR spectrum of 2-Methylindolizine-3-carbaldehyde.
Conclusion
This guide provides a theoretically grounded prediction of the ¹H NMR chemical shift assignments for 2-methylindolizine-3-carbaldehyde. By understanding the fundamental chemical shifts of the indolizine core and the electronic contributions of the methyl and carbaldehyde substituents, researchers can more confidently interpret their experimental data. The provided experimental protocol offers a starting point for obtaining high-quality NMR spectra for this and related compounds. As with any predictive model, experimental verification is the ultimate confirmation of the proposed assignments.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. [Link]
-
Organic & Biomolecular Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. [Link]
Sources
13C NMR spectral data analysis of 2-Methylindolizine-3-carbaldehyde
13C NMR Spectral Data Analysis: 2-Methylindolizine-3-carbaldehyde
Executive Summary: The Structural Validation Challenge
In the development of indolizine-based pharmacophores—widely investigated for antimicrobial, anticancer, and fluorescent probe applications—the precise location of substituents is critical. The synthesis of 2-Methylindolizine-3-carbaldehyde typically involves the Vilsmeier-Haack formylation of 2-methylindolizine.[1] While this reaction heavily favors the electron-rich C3 position, the formation of the C1-regioisomer is a potential risk that must be excluded.[1]
This guide provides a comparative technical analysis of the 13C NMR spectral signature of 2-Methylindolizine-3-carbaldehyde. It contrasts the target molecule with its likely synthetic byproducts and isomers, establishing a self-validating protocol for structural confirmation.
Comparative Analysis: Target vs. Alternatives
The primary analytical objective is to distinguish the target 3-formyl isomer from the 1-formyl isomer and the unreacted starting material .[1]
Diagnostic Chemical Shift Table
The following table summarizes the key diagnostic 13C NMR signals (in
| Carbon Environment | Target: 3-Formyl (2-Methylindolizine-3-carbaldehyde) | Alternative: 1-Formyl (Isomer) | Alternative: Starting Material (2-Methylindolizine) | Diagnostic Logic |
| Aldehyde (C=O) | 178.0 – 185.0 | 178.0 – 185.0 | Absent | Presence confirms formylation; absence indicates failed reaction.[1] |
| C3 (Ring) | ~115 – 125 (Quaternary) | ~95 – 100 (CH) | ~95 – 99 (CH) | Critical Differentiator. In the target, C3 is quaternary (low intensity).[1] In the 1-isomer, C3 remains a protonated CH (high intensity).[1] |
| C1 (Ring) | ~95 – 105 (CH) | ~110 – 120 (Quaternary) | ~95 – 99 (CH) | In the target, C1 is a protonated CH (high intensity).[1] In the 1-isomer, C1 is quaternary. |
| Methyl (CH | 10.0 – 15.0 | 10.0 – 15.0 | 12.0 – 16.0 | Confirms the integrity of the 2-methyl group.[1] |
| C2 (Ring) | ~135 – 145 (Quaternary) | ~135 – 145 (Quaternary) | ~120 – 130 (Quaternary) | Shifted downfield in both aldehydes due to electron-withdrawing nature of the formyl group.[1] |
Mechanistic Insight: Why 13C NMR?
While 1H NMR can identify the aldehyde proton (~9.5–10.0 ppm), it often fails to conclusively distinguish between the 1-formyl and 3-formyl isomers due to the complex coupling patterns of the pyridine ring protons (H5–H8).[1]
-
Quaternary Carbon Detection: 13C NMR (specifically with DEPT-135 or APT) definitively identifies the substitution site.[1] The target molecule will show a quaternary C3 and a methine (CH) C1 .[1]
-
Electronic Deshielding: The formyl group at C3 exerts a strong paramagnetic deshielding effect on the adjacent bridgehead nitrogen and the C2 carbon, altering the chemical environment more significantly than substitution at C1.
Structural Validation Workflow
The following diagram outlines the logical decision tree for validating the product structure using NMR data.
Caption: Decision tree for distinguishing indolizine regioisomers using 13C NMR and DEPT-135 editing.
Experimental Protocol
To ensure reproducible data comparable to the values above, follow this standardized acquisition protocol.
Sample Preparation
-
Mass: Weigh 15–20 mg of the dried, purified compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d) or DMSO-d .-
Note: DMSO-d
is preferred if the aldehyde shows poor solubility or if exchangeable protons need to be observed in 1H NMR.[1]
-
-
Filtration: Filter the solution through a cotton plug into a clean 5mm NMR tube to remove paramagnetic particulates that broaden signals.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Spectral Width: 240 ppm (to capture the carbonyl carbon at ~180 ppm).[1]
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: Aldehyde and quaternary carbons have long T1 relaxation times.[1] A short D1 can suppress the diagnostic C=O and C3 signals.
-
-
Scans (NS): Minimum 1024 scans (due to the lower sensitivity of quaternary carbons).
-
Temperature: 298 K (25°C).[1]
Synthesis Context (Vilsmeier-Haack)
The synthesis typically involves reacting 2-methylindolizine with phosphorus oxychloride (POCl
-
Mechanism: The electrophilic Vilsmeier reagent attacks the most electron-rich position.[1] In indolizines, C3 is the most nucleophilic site , followed by C1.
-
Outcome: The 3-formyl product is the kinetic and thermodynamic major product.[1] 13C NMR confirms this regioselectivity by showing the shielding pattern of the remaining protons and the specific shift of the substituted carbon.
References
-
Synthesis of Indolizine Derivatives
-
Vilsmeier-Haack Reaction on Indolizines
-
General Indolizine NMR Characteristics
-
Indolizine Fluorophores
Sources
High-resolution mass spectrometry (HRMS) data for 2-Methylindolizine-3-carbaldehyde
Topic: High-resolution mass spectrometry (HRMS) data for 2-Methylindolizine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Differentiation, Exact Mass Validation, and Structural Profiling
Executive Summary
2-Methylindolizine-3-carbaldehyde (CAS: 25365-67-7) is a pivotal heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, 2-methylindole-3-carboxaldehyde.[1] While both share the formula
This guide provides a rigorous technical analysis of the High-Resolution Mass Spectrometry (HRMS) data required to unequivocally identify this compound. We focus on distinguishing it from isobaric impurities and structural isomers using exact mass measurement, isotopic fine structure, and fragmentation dynamics.
Technical Profile & Theoretical Data
Before experimental acquisition, theoretical baselines must be established to define acceptance criteria for mass accuracy.
| Parameter | Specification |
| Compound Name | 2-Methylindolizine-3-carbaldehyde |
| CAS Number | 25365-67-7 |
| Chemical Formula | |
| Molecular Weight | 159.18 g/mol |
| Monoisotopic Mass | 159.06841 Da |
| Protonated Ion | 160.07569 Da |
| Sodium Adduct | 182.05763 Da |
| Structural Feature | Bridgehead Nitrogen (Indolizine core); C2-Methyl; C3-Formyl |
Performance Comparison: HRMS vs. Alternatives
In drug development, relying solely on one analytical technique risks misidentification. The table below objectively compares HRMS against Low-Resolution MS and NMR for this specific indolizine derivative.
Table 1: Analytical Technique Comparison
| Feature | HRMS (Q-TOF / Orbitrap) | Low-Res MS (Single Quad) | NMR ( | Critical Insight for Indolizines |
| Mass Accuracy | < 5 ppm (0.0005 Da) | Unit Resolution (~0.5 Da) | N/A | HRMS confirms elemental formula |
| Isomer Differentiation | High (via MS/MS & H/D Exchange) | Low | Very High | HRMS coupled with H/D exchange distinguishes Indolizine (0 exchangeable H) from Indole (1 exchangeable N-H). |
| Sensitivity | Femtomole range | Picomole range | Millimolar range | HRMS is required for impurity profiling < 0.1%. |
| Structural Insight | Fragmentation connectivity | Molecular weight only | Atom-to-atom connectivity | NMR is definitive for structure; HRMS is definitive for composition and purity. |
The Isomer Challenge: Indole vs. Indolizine
The most critical analytical challenge is distinguishing 2-Methylindolizine-3-carbaldehyde from 2-Methylindole-3-carboxaldehyde .
-
Exact Mass: Identical (159.0684). HRMS alone cannot separate them in full scan.
-
Solution: H/D Exchange MS.
-
Indole: Contains an N-H bond. In
, the mass shifts by +1.006 Da ( ). -
Indolizine: Contains no exchangeable protons on the bridgehead nitrogen. The mass remains unchanged (
).
-
Experimental Protocol: HRMS Acquisition
This protocol ensures high data integrity suitable for regulatory submission (IND/NDA).
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-Methylindolizine-3-carbaldehyde in 1 mL of LC-MS grade Methanol (MeOH).
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~10 µg/mL.[2]
-
Note: Avoid high concentrations to prevent detector saturation and space-charge effects (Orbitrap).
-
Step 2: Instrument Parameters (ESI-Q-TOF)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V (Optimized for labile aldehyde survival).
-
Gas Temperature: 300°C; Flow: 8 L/min.
-
Mass Range: m/z 50 – 1000.
-
Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) for real-time calibration.
Step 3: Data Acquisition Workflow (DOT Diagram)
Figure 1: Step-by-step HRMS acquisition workflow for structural validation.
Data Analysis & Interpretation
A. Full Scan Spectrum (MS1)
-
Observed Ion: The base peak should be the protonated molecule
. -
Target m/z: 160.0757
-
Acceptance Criteria: Error < 5 ppm.
-
Example: Measured 160.0760 (+1.9 ppm) is acceptable.
-
-
Isotopic Pattern: The
peak (contribution from ) should be approximately 11.5% of the base peak intensity (based on 10 carbons). Significant deviation indicates co-eluting impurities.
B. Fragmentation Pathways (MS/MS)
Fragmentation of 2-Methylindolizine-3-carbaldehyde follows a distinct pathway driven by the stability of the aromatic indolizine core and the labile aldehyde group.
-
Loss of CO (Carbon Monoxide): The aldehyde group (-CHO) typically undergoes
-cleavage or rearrangement to lose neutral CO (27.9949 Da). -
Loss of Methyl Radical/Group: High energy collisions may cleave the methyl group at C2.
-
(
).
-
(
-
Ring Opening: At high collision energies (>40 eV), the pyridine ring of the indolizine core may fragment, often losing
or .
Fragmentation Logic Diagram
Figure 2: Proposed MS/MS fragmentation tree for 2-Methylindolizine-3-carbaldehyde.
References
-
Chemical Identity & Synthesis
- Source: PubChem Compound Summary for CID 12394017 (2-Methylindolizine-3-carbaldehyde).
-
Link:
-
Indolizine Synthesis & Properties
-
Mass Spectrometry of Indolizines
-
H/D Exchange Methodology
- Title: Use of Hydrogen/Deuterium Exchange Mass Spectrometry in Structural Biology.
- Source: Annual Review of Analytical Chemistry.
-
Link:
Sources
- 1. chem960.com [chem960.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole [webbook.nist.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethyl 2-methylindolizine-1-carboxylate (31108-60-8) for sale [vulcanchem.com]
- 10. jbclinpharm.org [jbclinpharm.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
